molecular formula C15H18ClN3OS B2972956 5-(4-chlorophenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol CAS No. 328556-86-1

5-(4-chlorophenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2972956
CAS No.: 328556-86-1
M. Wt: 323.84
InChI Key: CENBNVWUXGWPJQ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C_9H_8ClN_3OS and a molecular weight of 241.7 g/mol. This compound is characterized by its unique structure, which includes a chlorophenoxymethyl group attached to a cyclohexyl-substituted triazole ring, and a thiol group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

  • Preparation of 4-cyclohexyl-4H-1,2,4-triazole-3-thiol: This can be achieved through the cyclization of hydrazine with cyclohexanone and thiourea.

  • Chlorination: The resulting triazole-thiol is then chlorinated using 4-chlorophenol in the presence of a suitable catalyst, such as thionyl chloride, to introduce the chlorophenoxymethyl group.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of automated systems for the addition of reagents and precise temperature control can optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

  • Reduction: The compound can be reduced to remove the chlorine atom from the chlorophenoxymethyl group.

  • Substitution: The chlorophenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or sodium hypochlorite.

  • Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Disulfides: Resulting from the oxidation of the thiol group.

  • Sulfonic Acids: Formed through further oxidation of the disulfide.

  • Amine Derivatives: Resulting from substitution reactions.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as antimicrobial properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 5-(2-Chlorophenoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of cyclohexyl.

  • 4-(4-Chlorophenoxymethyl)-1,2,4-triazole-3-thiol: Similar triazole core but different substitution pattern.

Uniqueness: 5-(4-Chlorophenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is unique due to its cyclohexyl group, which can impart different chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]-4-cyclohexyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3OS/c16-11-6-8-13(9-7-11)20-10-14-17-18-15(21)19(14)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENBNVWUXGWPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972896
Record name 5-[(4-Chlorophenoxy)methyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5741-13-9
Record name 5-[(4-Chlorophenoxy)methyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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